molecular formula C11H9Cl2N3O3 B2375376 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-64-6

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2375376
CAS No.: 103058-64-6
M. Wt: 302.11
InChI Key: ROASESOCGOEUDI-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxylic acid functional group. The presence of chlorine and methoxy substituents on the phenyl ring further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases .

Comparison with Similar Compounds

1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O3/c1-5-14-10(11(17)18)15-16(5)8-4-9(19-2)7(13)3-6(8)12/h3-4H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROASESOCGOEUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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